molecular formula C26H26N4O2 B2914032 2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380069-25-8

2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2914032
CAS No.: 2380069-25-8
M. Wt: 426.52
InChI Key: HVODATHODYDTFD-UHFFFAOYSA-N
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Description

2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of indole, piperidine, and pyridazine moietiesThe indole nucleus, in particular, is known for its presence in many bioactive molecules, contributing to a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the piperidine and pyridazine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The piperidine and pyridazine rings may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of indole, piperidine, and pyridazine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-28-18-20(22-9-5-6-10-24(22)28)17-26(32)29-15-13-21(14-16-29)30-25(31)12-11-23(27-30)19-7-3-2-4-8-19/h2-12,18,21H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVODATHODYDTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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